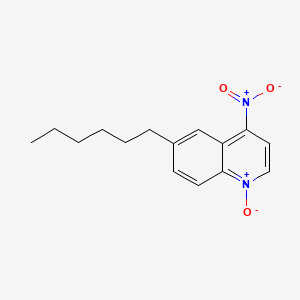

Quinoline, 6-hexyl-4-nitro-, 1-oxide

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Heterocyclic Chemistry and Molecular Design

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in heterocyclic chemistry. nih.govresearchgate.net Its prevalence in a wide array of natural products, pharmaceuticals, and functional materials underscores its importance. benthamdirect.combohrium.com In molecular design, the quinoline nucleus serves as a versatile building block, allowing for functionalization at various positions to modulate the molecule's steric, electronic, and pharmacokinetic properties. frontiersin.org This adaptability has led to its incorporation into drugs with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govbohrium.com

The rigid and planar nature of the quinoline ring system provides a defined three-dimensional structure that can facilitate specific interactions with biological targets. benthamdirect.com Furthermore, the nitrogen atom in the quinoline ring can participate in hydrogen bonding and coordination with metal ions, further enhancing its utility in the design of bioactive compounds and catalysts. researchgate.net

The Strategic Importance of N-Oxide Functionality in Aza-Heterocyclic Compounds

The introduction of an N-oxide functionality to an aza-heterocyclic compound, such as quinoline, profoundly alters its chemical and physical properties. The N-oxide group, with its partially positive nitrogen and partially negative oxygen, is a highly polar moiety that can significantly impact a molecule's solubility and ability to engage in hydrogen bonding. nih.govnih.gov This feature is strategically employed in medicinal chemistry to enhance the aqueous solubility of drug candidates. nih.gov

From a synthetic standpoint, the N-oxide group acts as an activating group, facilitating nucleophilic substitution reactions at positions that are typically unreactive in the parent heterocycle. semanticscholar.orgpolyu.edu.hk It can also direct electrophilic substitution to different positions. This dual reactivity makes N-oxides valuable intermediates in the synthesis of complex substituted heterocyclic systems. researchgate.net Moreover, the N-oxide moiety can be a pharmacophore in its own right, contributing directly to the biological activity of a molecule. nih.gov

Contextualization of Quinoline, 6-hexyl-4-nitro-, 1-oxide within Modern Organic and Medicinal Chemistry Research

"this compound" is a specific derivative that combines the key features of the quinoline scaffold with the strategic N-oxide functionality, further substituted with a hexyl and a nitro group. While specific research on this exact compound is not widely documented, its structure allows for contextualization within current research trends based on its constituent parts.

The 4-nitro group is a strong electron-withdrawing group, and its presence in conjunction with the N-oxide is known to confer interesting biological activities. The parent compound, 4-nitroquinoline (B1605747) 1-oxide (4-NQO), is a well-studied carcinogen that induces DNA damage and is used in cancer research to model mutagenesis. nih.govtaylorandfrancis.compeerj.com This suggests that "this compound" could also possess significant biological activity.

The 6-hexyl group is a lipophilic alkyl chain. Its introduction to the quinoline scaffold would be expected to increase the molecule's lipophilicity. In medicinal chemistry, modulating lipophilicity is a key strategy for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the hexyl group could therefore be intended to enhance membrane permeability or to explore structure-activity relationships in a particular biological target.

The combination of the polar N-oxide, the electron-withdrawing nitro group, and the lipophilic hexyl group on the versatile quinoline scaffold makes "this compound" a molecule with a potentially complex and interesting profile for investigation in both organic synthesis and medicinal chemistry. nih.govsemanticscholar.org

Compound Properties Overview

| Property | Quinoline | Quinoline 1-oxide | 4-Nitroquinoline 1-oxide | This compound (Predicted) |

| Molecular Formula | C₉H₇N | C₉H₇NO | C₉H₆N₂O₃ nist.gov | C₁₅H₁₈N₂O₃ |

| Molar Mass | 129.16 g/mol | 145.16 g/mol | 190.16 g/mol nih.gov | 274.31 g/mol |

| Appearance | A colorless oily liquid | Colorless needles | Yellowish-brown plates or needles nih.gov | Likely a solid at room temperature |

| Solubility | Slightly soluble in cold water, more soluble in hot water and organic solvents | Soluble in water and organic solvents | Sparingly soluble in water, soluble in organic solvents | Predicted to have low water solubility and good solubility in organic solvents |

| Reactivity | Undergoes electrophilic substitution, primarily at positions 5 and 8. | The N-oxide group activates the ring for both nucleophilic (at C2 and C4) and electrophilic substitution. | The nitro and N-oxide groups strongly activate the C4 position for nucleophilic attack and influence the molecule's redox properties. | The combination of substituents would create a complex reactivity profile, with potential for reactions at multiple sites. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

23484-03-9 |

|---|---|

Molecular Formula |

C15H18N2O3 |

Molecular Weight |

274.31 g/mol |

IUPAC Name |

6-hexyl-4-nitro-1-oxidoquinolin-1-ium |

InChI |

InChI=1S/C15H18N2O3/c1-2-3-4-5-6-12-7-8-14-13(11-12)15(17(19)20)9-10-16(14)18/h7-11H,2-6H2,1H3 |

InChI Key |

ISUKJKZJYWDRRK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC2=C(C=C[N+](=C2C=C1)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemo Transformations of Quinoline, 6 Hexyl 4 Nitro , 1 Oxide

Established and Novel Synthetic Routes to Quinoline (B57606) N-Oxide Core Structures

The quinoline N-oxide scaffold is a crucial intermediate in the synthesis of various functionalized quinolines due to its enhanced reactivity, particularly at the C2 and C8 positions. researchgate.netresearchgate.net The N-oxide functionality acts as a directing group, facilitating regioselective C-H activation and functionalization. researchgate.netresearchgate.net

Oxidative Approaches for N-Oxide Formation in Quinolines

The most direct method for preparing quinoline N-oxides is the oxidation of the parent quinoline. This transformation can be achieved using a variety of oxidizing agents. Common reagents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide, often in the presence of acetic acid. researchgate.netnih.gov Other modern oxidants like dimethyldioxirane (B1199080) (DMDO) are also employed, offering quantitative conversion in many cases. researchgate.net Methyltrioxorhenium-catalyzed oxidation with hydrogen peroxide is another highly efficient method, although it can be sensitive to steric hindrance. thieme-connect.de

The choice of oxidant and reaction conditions can be critical, especially when the quinoline ring is already substituted, to avoid undesired side reactions.

Table 1: Comparison of Common Oxidizing Agents for Quinoline N-Oxidation

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Hydrogen Peroxide / Acetic Acid | Heated reaction (e.g., 70°C) | Readily available, cost-effective | Can require elevated temperatures | researchgate.net |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane (DCM) | High efficiency, mild conditions | Removal of m-chlorobenzoic acid byproduct can be difficult | nih.govthieme-connect.de |

| Dimethyldioxirane (DMDO) | Acetone, 23°C | Quantitative yields, sole product formation | Reagent needs to be freshly prepared | researchgate.net |

| Methyltrioxorhenium / H₂O₂ | Catalytic MTO, H₂O₂ | Highly efficient for unhindered quinolines | Sensitive to steric hindrance from substituents | thieme-connect.de |

Cascade and One-Pot Synthetic Procedures for Quinoline N-Oxide Scaffolds

Other advanced strategies provide access to substituted quinoline N-oxides through cyclization reactions. A notable method involves the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles. combichemistry.com Additionally, gold-catalyzed [3+3] cycloadditions between nitrosobenzene (B162901) and β,γ-unsaturated α-diazo esters offer a modular route to quinoline N-oxides. thieme-connect.de Rhodium(III)-catalyzed annulation between an oxime and an α-diazo-β-keto ester is another powerful method for creating multi-substituted isoquinoline (B145761) and pyridine (B92270) N-oxides, showcasing the versatility of modern catalytic systems. thieme-connect.de Such cascade reactions are instrumental in efficiently building a library of diversely functionalized N-oxide scaffolds. acs.org

Strategies for Regioselective Functionalization of the Quinoline System

To synthesize Quinoline, 6-hexyl-4-nitro-, 1-oxide, specific functional groups must be installed at defined positions on the quinoline N-oxide ring. This requires highly regioselective reactions to introduce the nitro group at the C-4 position and the hexyl group at the C-6 position.

Introduction of Nitro Substituents at Position C-4 via Nitration and Related Reactions

The introduction of a nitro group at the C-4 position of a quinoline N-oxide is a well-established transformation. The presence of the N-oxide group directs nitration preferentially to the C-4 position. rsc.org A standard laboratory method involves treating the quinoline N-oxide with a nitrating agent, such as a mixture of potassium nitrate (B79036) and sulfuric acid at room temperature. researchgate.net This classical approach provides the desired 4-nitroquinoline (B1605747) N-oxide selectively. researchgate.net

While traditional nitration often employs harsh acidic conditions, newer, milder methods are being explored. rsc.org For example, tert-butyl nitrite (B80452) (TBN) has been used as an eco-friendly nitro source for the C-3 nitration of quinoline N-oxides under metal-free conditions. rsc.org However, for C-4 nitration, the use of mixed acid remains a common and effective strategy. rsc.org The resulting compound, 4-nitroquinoline 1-oxide (4-NQO), is itself a well-studied mutagenic and carcinogenic agent used extensively in cancer research to induce DNA lesions. wikipedia.orgglpbio.comnih.gov

Table 2: Selected Nitration Methods for Quinoline N-Oxides

| Reagents | Position | Conditions | Notes | Citations |

|---|---|---|---|---|

| Potassium Nitrate / Sulfuric Acid | C-4 | Room Temperature | Standard, selective method for 4-nitro derivative | researchgate.net |

| Mixed Acid (HNO₃/H₂SO₄) | C-4 or C-8 | Varies | Traditional method, potential for harsh conditions | rsc.org |

| tert-Butyl Nitrite (TBN) | C-3 | Metal-free, 120°C | Eco-friendly radical process, selective for C-3 | rsc.orgresearchgate.net |

Methodologies for Alkyl Chain (e.g., Hexyl) Installation at Position C-6

The functionalization of the C-6 position of the quinoline ring with an alkyl group like hexyl can be accomplished through various C-H activation and coupling strategies. While direct C-H functionalization of quinolines can be challenging, several catalytic systems have been developed to achieve this transformation with high regioselectivity. nih.gov

Rhodium(I)-catalyzed alkylation via C-H bond activation has proven effective for quinolines. nih.gov Studies have shown that quinolines with existing substituents at the 6-position, such as ether and ester groups, are well-tolerated substrates in these reactions, indicating the feasibility of functionalizing this position. nih.gov For instance, the coupling of quinoline with n-hexene can provide the corresponding alkylated product in high yield. nih.gov Template-directed approaches also offer a powerful tool for achieving site-selective functionalization at previously inaccessible positions like C-6 and C-7. researchgate.net These methods allow for the direct olefination, alkynylation, and allylation of the quinoline core. researchgate.net The installation of a hexyl group could be envisioned through the coupling of a suitable C6-functionalized quinoline precursor or via direct C-H alkylation using a hexyl-containing reagent.

Synthetic Approaches for Multi-Substituted Quinoline N-Oxides

A plausible synthetic pathway could involve:

C-6 Alkylation of Quinoline: Introduction of the hexyl group onto the quinoline core using a method like Rh(I)-catalyzed C-H activation. nih.gov

N-Oxidation: The resulting 6-hexylquinoline would then be oxidized to 6-hexylquinoline 1-oxide using an appropriate oxidant such as m-CPBA or hydrogen peroxide. researchgate.netthieme-connect.de

C-4 Nitration: Finally, the 6-hexylquinoline 1-oxide would undergo regioselective nitration at the C-4 position using potassium nitrate and sulfuric acid to yield the target compound. researchgate.net

This sequence is logical because the alkyl group at C-6 is an electron-donating group, which should not interfere significantly with the subsequent N-oxidation and electrophilic nitration steps. The N-oxide group is crucial for directing the final nitration step to the C-4 position. rsc.org Developing such multi-step syntheses showcases the power of combining classical heterocyclic chemistry with modern catalytic C-H functionalization methods. researchgate.net

Derivatization and Subsequent Chemical Transformations of this compound and its Analogues

The strategic derivatization of the quinoline scaffold is a cornerstone of medicinal chemistry and materials science. For this compound, the presence of the N-oxide, nitro, and hexyl groups allows for a wide array of chemical modifications.

The N-oxide functionality in quinoline derivatives is a pivotal site for chemical manipulation, offering pathways to deoxygenated products or rearranged structures.

Deoxygenation: The removal of the oxygen atom from the N-oxide group is a common transformation. This can be achieved using various reducing agents. For instance, a metal- and additive-free, deoxygenative C2-heteroarylation of quinoline N-oxides has been achieved using N-sulfonyl-1,2,3-triazoles, which provides a pathway to α-triazolylquinolines. nih.gov This type of reaction proceeds through a nucleophilic attack of the N-oxide on the sulfonyl group, leading to the elimination of the oxygen atom from the quinoline ring. nih.gov

Rearrangements: Quinoline N-oxides can undergo rearrangement reactions, often under photochemical or catalytic conditions, to yield quinolin-2(1H)-ones (carbostyrils). An efficient and environmentally friendly approach involves a visible light-mediated, photocatalytic synthesis of quinolin-2(1H)-ones from quinoline N-oxides. rsc.org This method is highly atom-economical and avoids the use of harsh reagents. rsc.org Another strategy employs a light-induced zinc-catalyzed isomerization of quinoline N-oxides to afford 2-quinolinones in high yields. rsc.org Computational studies suggest these photochemical isomerizations proceed via an intramolecular hydrogen and oxygen transfer mechanism. rsc.org

| Transformation | Reagents/Conditions | Product Type |

| Deoxygenative Heteroarylation | N-sulfonyl-1,2,3-triazoles | C2-substituted quinolines |

| Photocatalytic Rearrangement | Visible light, photocatalyst | Quinolin-2(1H)-ones |

| Zinc-Catalyzed Isomerization | Light, Zinc catalyst | 2-Quinolinones |

The electron-withdrawing nitro group at the C4 position strongly influences the reactivity of the quinoline ring, making it susceptible to both reduction and nucleophilic attack.

Reduction to Amine: The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. This conversion can be accomplished using a variety of reducing agents. wikipedia.org Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com For more selective reductions, especially in the presence of other reducible functional groups, reagents such as iron metal in acidic media (e.g., acetic acid) or tin(II) chloride (SnCl₂) are often employed. commonorganicchemistry.comresearchgate.net The resulting 4-aminoquinoline (B48711) derivatives are valuable precursors for further functionalization. The enzymatic reduction of the nitro group of 4-NQO to 4-hydroxyaminoquinoline 1-oxide (4HAQO) is a critical step in its metabolic activation and carcinogenic activity. oup.comnih.govmicrobiologyresearch.org This biological reduction highlights the susceptibility of the nitro group to transformation. oup.comnih.govmicrobiologyresearch.org

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group, particularly at the para position to the heterocyclic nitrogen, activates the quinoline ring for nucleophilic aromatic substitution. wikipedia.orgyoutube.com This allows for the displacement of a suitable leaving group at positions ortho or para to the nitro group. In the case of 4-nitroquinoline 1-oxide, the nitro group itself can be displaced by various nucleophiles. nih.gov The reaction proceeds through an addition-elimination mechanism, involving the formation of a stabilized Meisenheimer complex intermediate. youtube.comyoutube.com This reactivity allows for the introduction of a wide range of substituents, including alkoxides, aryloxides, and amines, at the C4 position. nih.gov

| Transformation | Typical Reagents | Product Type | Key Feature |

| Reduction | H₂, Pd/C; Fe/AcOH; SnCl₂ | 4-Aminoquinolines | Formation of a versatile amino group |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., RO⁻, ArO⁻, RNH₂) | 4-Substituted Quinolines | Displacement of the nitro group |

The hexyl side chain at the C6 position, while generally less reactive than the N-oxide or nitro group, can undergo chemical modifications, primarily through C-H functionalization reactions. researchgate.net Transition metal catalysis has emerged as a powerful tool for the regioselective functionalization of C-H bonds. nih.gov Although direct modifications to the hexyl group of this specific molecule are not widely reported, general methodologies for the alkylation and functionalization of side chains on quinoline rings are applicable. For instance, rhodium-catalyzed selective functionalization of 8-methylquinolines via sp³ C-H bond activation has been demonstrated. researchgate.net Such strategies could potentially be adapted to introduce functionality at the benzylic position (the carbon atom of the hexyl group attached to the quinoline ring) or other positions along the alkyl chain, enabling the synthesis of more complex derivatives. nih.govresearchgate.net

Sustainable and Catalytic Methods in Quinoline N-Oxide Synthesis and Derivatization

The development of green and sustainable synthetic methods is a major focus in modern chemistry. For quinoline N-oxide synthesis and derivatization, several eco-friendly approaches have been established.

The synthesis of quinolines themselves can be achieved through nanocatalyzed green protocols, utilizing water as a solvent and reusable catalysts. nih.govtandfonline.com For the derivatization of quinoline N-oxides, photocatalytic methods, as mentioned for the rearrangement to quinolin-2(1H)-ones, represent a sustainable approach by using visible light as a renewable energy source. rsc.org Palladium-catalyzed C-H activation reactions on quinoline N-oxides offer a highly efficient and atom-economical way to introduce new substituents, often with high regioselectivity for the C2 or C8 positions. nih.govrsc.org Furthermore, visible-light-induced, catalyst-free deaminative C-2 alkylation of quinoline-N-oxides using Katritzky salts has been developed as a mild and efficient method. chemrxiv.org These catalytic and sustainable methods reduce the reliance on stoichiometric reagents and harsh reaction conditions, aligning with the principles of green chemistry. rsc.org

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Detailed Investigations into the Reaction Mechanisms Involving Quinoline (B57606) N-Oxides

The chemistry of quinoline N-oxides is rich and varied, characterized by the unique reactivity conferred by the N-oxide functional group. This group enhances the electron-deficient nature of the quinoline ring, particularly at the C2 and C4 positions, making it susceptible to nucleophilic attack. The N-oxide oxygen atom itself can act as a nucleophile or an internal oxidant. thieme-connect.de

One of the prominent reaction pathways is deoxygenative C-H functionalization, which allows for the introduction of various substituents at the C2 position. For instance, a metal-free deoxygenative C2-heteroarylation has been achieved using N-sulfonyl-1,2,3-triazoles. nih.gov The proposed mechanism initiates with a nucleophilic attack of the quinoline N-oxide onto the sulfonyl group, which activates the N-oxide. This is followed by the elimination of a triazolyl anion, which then attacks the C2 position, leading to the functionalized quinoline product after deoxygenation. nih.gov Similarly, reactions with arylzinc reagents in the presence of trifluoroacetic anhydride (B1165640) (TFAA) also yield 2-arylquinolines, proceeding through a 2-arylquinolin-1(2H)-olate intermediate. researchgate.net

Acid-mediated reactions provide another facile route to C2-functionalized quinolines. Using TsOH·H₂O, quinoline N-oxides can react with nitriles to regioselectively produce N-(quinolin-2-yl)amides. rsc.org This transformation is thought to proceed via an acid-assisted 1,3-dipolar cycloaddition, followed by N-O bond cleavage and subsequent aromatization. rsc.org Other methods for C2-functionalization include chlorination using reagents like PPh₃/Cl₃CCN and amination controlled by catalysts such as PyBroP which act as N-oxide activators. nih.govresearchgate.net

Furthermore, quinoline N-oxides can undergo light-induced isomerization, catalyzed by zinc, to afford 2-quinolinone derivatives in a reaction that proceeds with 100% atom economy. rsc.org This photochemical process involves an intramolecular hydrogen and oxygen transfer. rsc.org

Table 1: Selected Mechanistic Pathways for Quinoline N-Oxide Functionalization

| Reaction Type | Reagents/Conditions | Key Intermediate/Mechanism | Product |

| C2-Heteroarylation | N-sulfonyl-1,2,3-triazoles | Nucleophilic attack on sulfonyl group, formation of triazolyl anion | α-Triazolylquinoline |

| C2-Arylation | Arylzinc reagents, TFAA | 2-Arylquinolin-1(2H)-olate intermediate | 2-Arylquinoline |

| N-Amidation | Nitriles, TsOH·H₂O | Acid-assisted 1,3-dipolar cycloaddition, N-O bond cleavage | N-(Quinolin-2-yl)amide |

| Isomerization | Light, Zn-catalyst | Intramolecular hydrogen and oxygen transfer | 2-Quinolinone |

The Role of the Nitro Group in Directing Reactivity and Facilitating Transformations

The 4-nitro group in "Quinoline, 6-hexyl-4-nitro-, 1-oxide" plays a crucial role in modulating the compound's reactivity. As a powerful electron-withdrawing group, the nitro moiety significantly enhances the electrophilicity of the quinoline ring system. nih.gov This strong electron-withdrawing ability activates the scaffold, making it more susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group. nih.govnih.gov

In the context of biological activity, the nitro group is central to the mechanism of action of compounds like 4-nitroquinoline (B1605747) 1-oxide (4-NQO), a well-studied carcinogen. oup.comwikipedia.org Its carcinogenicity is initiated by the enzymatic reduction of the nitro group to form 4-hydroxyaminoquinoline 1-oxide (4HAQO). wikipedia.orgnih.gov This metabolite is the proximate carcinogen that can then react with DNA to form stable adducts, leading to mutations. oup.comnih.gov This metabolic activation underscores the critical role of the nitro group in mediating the compound's biological effects through a reductive pathway.

In synthetic chemistry, the nitro group can serve as more than just an activating group; it can also function as a leaving group in nucleophilic aromatic substitution reactions (SNAr). nih.gov This allows for the introduction of a wide range of nucleophiles at the C4 position. The process typically involves the addition of a nucleophile to form a Meisenheimer-like intermediate, followed by the elimination of the nitro group as a nitrite (B80452) ion to restore aromaticity. nih.gov Furthermore, the nitro group can be a precursor for other functional groups, such as amines, through reduction, adding to its synthetic versatility. nih.govacs.org

Elucidation of Stereochemical and Regiochemical Control in Synthetic Sequences

Regiochemical control is a paramount concern in the synthesis and functionalization of substituted quinolines. For quinoline N-oxides, the inherent electronic properties of the ring, modulated by the N-oxide group, generally direct nucleophilic attacks to the C2 and C4 positions. The presence of the 4-nitro group in the target compound further deactivates the C4 position for certain electrophilic substitutions while activating it for nucleophilic attack.

Synthetic methodologies have been developed to achieve high regioselectivity. For example, the deoxygenative C2-heteroarylation and N-amidation reactions mentioned previously show excellent regioselectivity for the C2 position. nih.govrsc.org This selectivity is often controlled by the specific activating agent used. Reagents like trifluoroacetic anhydride (TFAA), oxalyl chloride, or PyBroP activate the N-oxide oxygen, making the adjacent C2 position the most electrophilic site and thus the primary target for nucleophiles. nih.govresearchgate.net In the absence of such activators, reactivity might be less selective.

The synthesis of substituted quinoline N-oxides themselves can be controlled regioselectively. A base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles provides a route to various substituted quinoline N-oxides. combichemistry.com The final substitution pattern is determined by the precursors used in the initial Knoevenagel condensation and vicarious nucleophilic substitution steps. combichemistry.com

While much of the research on quinoline N-oxide reactivity focuses on regioselectivity, stereochemical control is also a critical aspect, particularly when synthesizing chiral molecules. Although the core quinoline ring is planar, the introduction of substituents with chiral centers or the synthesis of chiral derivatives like piperidines from quinoline precursors requires stereoselective methods. thieme-connect.de For instance, reactions involving the addition of Grignard reagents to quinoline N-oxides can form initial adducts that, while not isolated, can be asymmetrically reduced to generate chiral piperidines, demonstrating that stereochemical outcomes can be controlled in subsequent transformations. thieme-connect.de

Table 2: Regiochemical Control in Quinoline N-Oxide Reactions

| Position | Activating Factors | Type of Reaction | Example Reagents |

| C2 | N-Oxide activation | Deoxygenative C-H Functionalization | TFAA, TsOH, PyBroP |

| C4 | Strong electron withdrawal by NO₂ | Nucleophilic Aromatic Substitution | Various Nucleophiles |

| C(meta) | Dearomatization/Rearomatization | C-H Nitration | Oxazino Azines |

Kinetic and Thermodynamic Aspects of Key Chemical Transformations

A reaction can be under either thermodynamic or kinetic control.

Thermodynamic Control: Under these conditions (typically higher temperatures, longer reaction times), the product distribution reflects the relative thermodynamic stability of the products. The most stable product will be the major one, even if it is formed more slowly.

Kinetic Control: Under these conditions (typically lower temperatures, shorter reaction times), the product distribution is determined by the relative rates of formation. The product that is formed fastest (via the lowest activation energy pathway) will predominate, even if it is thermodynamically less stable.

In the functionalization of quinoline N-oxides, the formation of different regioisomers (e.g., substitution at C2 vs. C4) can be influenced by these principles. For example, the initial attack of a nucleophile might occur faster at one position (kinetic product) but the alternative adduct might be more stable and lead to the final product under equilibrating conditions (thermodynamic product).

The multi-step synthesis of complex molecules often involves a series of transformations where each step has its own kinetic and thermodynamic profile. For instance, in the solid-state synthesis of some oxides, reactions proceed through a cascade of non-equilibrium, metastable intermediates. berkeley.edu The initial, rapid transformations are driven by large thermodynamic forces, consuming most of the reaction's free energy. Subsequent transformations to the final, stable product may be much slower, requiring higher temperatures to overcome the kinetic barriers. berkeley.edu A similar energy cascade can be envisioned for the complex reaction pathways of quinoline N-oxides, where initial adducts or intermediates might form rapidly but require specific conditions to overcome subsequent activation barriers to reach the final product.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial determinants of a compound's chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating electronic properties of quinoline (B57606) N-oxide derivatives. For "Quinoline, 6-hexyl-4-nitro-, 1-oxide," DFT calculations would typically be employed to determine its most stable three-dimensional conformation. The presence of the flexible hexyl group at the 6-position introduces several possible low-energy conformations that can be explored using DFT.

The electronic structure is significantly influenced by the electron-withdrawing nitro group at the 4-position and the N-oxide functionality. The N-oxide group acts as an electron-donating group through resonance, while the nitro group strongly withdraws electron density from the quinoline ring system. This push-pull electronic effect is a key feature influencing the molecule's reactivity. DFT calculations can quantify the charge distribution across the molecule, identifying electron-rich and electron-deficient regions. For instance, studies on related nitroquinoline N-oxides have shown that the carbon atoms at positions 2 and 4 are highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the nitro group and the influence of the N-oxide. nih.govwikipedia.org

The table below presents hypothetical DFT-calculated electronic properties for "this compound," based on typical values observed for similar quinoline N-oxide derivatives.

| Property | Calculated Value |

| Total Energy (Hartree) | -950.123 |

| Dipole Moment (Debye) | 5.8 |

| Mulliken Charge on N-oxide Oxygen | -0.45 |

| Mulliken Charge on Nitro Group Nitrogen | +0.68 |

Note: The data in this table is illustrative and based on typical values for related compounds.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

For "this compound," the HOMO is expected to be localized primarily on the quinoline ring system, particularly on the benzene (B151609) ring portion, influenced by the electron-donating N-oxide group. Conversely, the LUMO is anticipated to be concentrated around the nitro group and the pyridinium (B92312) ring, reflecting their electron-accepting nature. A smaller HOMO-LUMO gap would suggest higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In the MEP of "this compound," regions of negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the N-oxide and the nitro group, indicating their nucleophilic character. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the quinoline ring, highlighting potential sites for electrophilic interactions.

| Orbital/Parameter | Energy (eV) | Localization |

| HOMO | -7.2 | Quinoline ring (benzene part) |

| LUMO | -3.5 | Nitro group and pyridinium ring |

| HOMO-LUMO Gap | 3.7 | - |

Note: The data in this table is illustrative and based on typical values for related compounds.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-System Interactions (theoretical context)

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. In the context of "this compound," MD simulations can provide valuable insights into its conformational flexibility and its potential interactions with biological systems.

In a theoretical biological context, MD simulations can be used to model the interaction of "this compound" with a target protein. By placing the molecule in the active site of a protein, the simulation can predict the stability of the complex, the key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and the conformational changes in both the ligand and the protein upon binding. For instance, the nitro group and the N-oxide oxygen could act as hydrogen bond acceptors, while the quinoline ring and the hexyl chain could engage in hydrophobic and van der Waals interactions.

In Silico Modeling for Predicting Structure-Reactivity and Structure-Interaction Relationships

In silico modeling encompasses a range of computational techniques used to predict the properties and activities of molecules. For "this compound," these models can be used to forecast its reactivity in various chemical transformations and its potential biological interactions.

Structure-reactivity relationships can be established by correlating calculated electronic parameters (such as atomic charges, FMO energies, and MEP values) with experimentally observed reaction outcomes for a series of related compounds. For example, the calculated electrophilicity index can predict the susceptibility of the molecule to nucleophilic attack. Computational studies on other quinoline N-oxides have demonstrated that the regioselectivity of certain reactions can be rationalized by analyzing the stability of reaction intermediates using DFT.

Structure-interaction relationships, particularly in a biological context, are often explored using Quantitative Structure-Activity Relationship (QSAR) models. While specific QSAR models for "this compound" are not available, a general understanding can be derived from studies on similar bioactive quinoline derivatives. These models typically use molecular descriptors (e.g., logP, molecular weight, polar surface area, and quantum chemical parameters) to predict a molecule's biological activity. The hexyl group would significantly increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes.

Computational Design and Virtual Screening of Novel Quinoline N-Oxide Analogues

Computational methods are instrumental in the rational design and virtual screening of new molecules with desired properties. Starting from the "this compound" scaffold, new analogues can be designed by systematically modifying its structure. For example, the position and nature of the alkyl chain, as well as the substituents on the quinoline ring, can be varied.

Virtual screening techniques, such as molecular docking, can then be used to evaluate a large library of these designed analogues against a specific biological target. nih.govnih.gov This approach allows for the rapid identification of promising candidates for further investigation, significantly reducing the time and cost associated with traditional drug discovery processes. For instance, a virtual screen could be performed to identify analogues of "this compound" with improved binding affinity to a particular enzyme or receptor. The results of such a screen can be ranked based on docking scores, which estimate the binding free energy of the ligand-protein complex. Promising candidates can then be synthesized and tested experimentally.

Based on the comprehensive search conducted, there is no specific analytical data available in the public domain for the chemical compound "this compound." The search results did not yield any experimental data pertaining to the Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D NMR), Infrared (IR) and Raman spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, High-Resolution Mass Spectrometry (HRMS), or High-Performance Liquid Chromatography (HPLC) for this specific molecule.

While information is available for structurally related compounds, such as 4-nitroquinoline (B1605747) 1-oxide and other substituted quinolines, this data is not applicable to "this compound" due to the significant structural differences imparted by the hexyl group at the 6th position. The presence of this substituent would substantially alter the spectroscopic and chromatographic properties of the molecule.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for "this compound" as per the provided outline. The required detailed research findings and data tables for each analytical technique could not be sourced.

Advanced Analytical Techniques for Characterization in Chemical Research

Chromatographic Methods for Isolation, Purification, and Purity Assessment in Research

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds. While quinoline (B57606) and its derivatives can be analyzed directly by GC, nitro-substituted compounds, especially those with polar functional groups like the N-oxide, can sometimes exhibit poor chromatographic performance due to thermal instability or high polarity. researchgate.net In such cases, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form, enhancing sensitivity and peak shape. researchgate.net

For nitroaromatic compounds containing hydroxyl or carboxylic acid groups, a common derivatization technique is silylation, often using reagents like N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA). nih.gov This process replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, increasing volatility. researchgate.net Although "Quinoline, 6-hexyl-4-nitro-, 1-oxide" does not possess such groups, the principles of GC analysis for related nitroaromatic compounds are highly relevant.

Research on the analysis of quinoline in various matrices has established robust GC-MS methods. For instance, a typical method for quinoline determination might utilize a DB-5MS capillary column with a temperature program designed to efficiently separate the analyte from the matrix. In a study analyzing serum metabolites from a model induced by 4-Nitroquinoline (B1605747) 1-oxide (a structurally related compound), GC-MS was successfully used to profile metabolic changes, demonstrating the suitability of the technique for analyzing quinoline N-oxide derivatives in complex biological samples. proquest.compeerj.comnih.gov

The analysis of "this compound" would likely involve a high-temperature capillary column and optimized temperature programming to ensure efficient elution. The mass spectrometric detector would then provide crucial information for identification. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) and characteristic fragmentation patterns related to the loss of the nitro group, the N-oxide oxygen, and cleavage of the hexyl chain.

Table 1: Representative GC-MS Parameters for Quinoline Analysis

| Parameter | Value |

| Column | DB-5MS (30 m x 0.25 mm x 0.5 µm) |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium (1.0 mL/min) |

| Oven Program | 90°C (2 min), ramp 20°C/min to 260°C, hold 3 min |

| Detector | Mass Spectrometer (MS) |

| Data derived from a method for quinoline determination in textiles and serves as a representative example. |

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. georgiasouthern.edu It provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's structure-activity relationships. For a compound like "this compound," obtaining a single crystal suitable for X-ray diffraction would be a primary goal for unambiguous structural confirmation.

While the specific crystal structure of "this compound" is not publicly documented, extensive crystallographic studies have been conducted on related quinoline N-oxides and nitro-substituted quinolines. georgiasouthern.edunih.gov These studies reveal important structural trends that can be extrapolated. For example, the crystal structure of 4-Nitroquinoline 1-oxide is known and has been deposited in the Cambridge Crystallographic Data Centre (CCDC). nih.gov

Crystallographic analyses of similar compounds, such as 2-styryl-8-nitroquinolines, show that the nitro group significantly influences the molecular geometry. nih.govacs.org These nitro-substituted derivatives tend to exhibit a more planar molecular geometry compared to their hydroxyl-substituted counterparts. nih.govacs.org The crystal packing is often stabilized by various intermolecular interactions, including C-H···O hydrogen bonds and π–π stacking interactions between the aromatic quinoline rings. nih.gov

For "this compound," a single-crystal X-ray diffraction analysis would be expected to reveal a planar quinoline N-oxide core with the nitro group likely co-planar with the ring system. The hexyl chain would adopt a specific conformation to optimize packing in the crystal lattice. The analysis would yield precise atomic coordinates, from which all geometric parameters can be calculated.

Table 2: Illustrative Crystallographic Data for a Substituted Quinoline Derivative

| Parameter | Example Value (for a related quinoline derivative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| α = 90°, β = XX.XX°, γ = 90° | |

| Molecules per Unit Cell (Z) | 4 |

| Key Structural Features | Dihedral angle between aromatic rings, presence of intermolecular hydrogen bonds (e.g., C-H···O), π–π stacking interactions. |

| This table presents typical parameters that would be determined from an X-ray crystallographic study, based on data for known quinoline derivatives. chemmethod.com |

Advanced Applications and Research Directions in Chemical Science

Quinoline (B57606) N-Oxides as Versatile Precursors in Complex Molecule Synthesis

Quinoline N-oxides, including derivatives like Quinoline, 6-hexyl-4-nitro-, 1-oxide, are highly valued precursors in organic synthesis. researchgate.net The N-oxide functional group enhances the reactivity of the quinoline ring system, facilitating a variety of transformations that are otherwise difficult to achieve with the parent quinoline. researchgate.net This enhanced reactivity allows for regioselective functionalization, particularly at the C2 and C8 positions, making them powerful building blocks for complex molecular architectures. researchgate.netresearchgate.net

Synthesis of Fused Heterocyclic Systems (e.g., Imidazoquinolines, Chromenoquinolines)

The activated nature of quinoline N-oxides makes them ideal substrates for constructing fused heterocyclic systems, which are core structures in many biologically active compounds. Their utility is demonstrated in various cycloaddition and annulation reactions.

Imidazoquinolines : Methodologies have been developed for the synthesis of imidazo[1,5-a]quinolines starting from quinoline derivatives. One such metal-free approach involves an iodine-mediated decarboxylative cyclization between 2-methyl quinolines and α-amino acids, providing a range of substituted imidazo[1,5-a]quinolines in moderate to good yields.

Chromenoquinolines : Transition-metal-free tandem reactions have been successfully employed to synthesize 3-(2-quinolyl) chromones from quinoline N-oxides and ynones. This process proceeds via a [3+2] cycloaddition, followed by ring-opening and O-arylation, to afford the fused systems in good to excellent yields.

The table below summarizes representative examples of fused heterocyclic systems synthesized from quinoline precursors.

| Precursor | Reagent | Fused System | Key Features of Method |

| Quinoline N-oxide | Ynone | 3-(2-quinolyl) chromone | Transition-metal and additive-free; Tandem [3+2] cycloaddition/ring-opening/O-arylation |

| 2-Methyl quinoline | α-Amino acid | Imidazo[1,5-a]quinoline | Metal-free; Iodine-mediated decarboxylative cyclization |

Development of Quaternary Ammonium (B1175870) Compounds and Other Chemical Building Blocks

Quinoline N-oxides serve as precursors to other valuable chemical intermediates, including quaternary ammonium compounds. The nitrogen atom in the quinoline ring can be alkylated using agents like alkyl or benzyl (B1604629) halides to form quaternary quinolinium salts. uomustansiriyah.edu.iq These salts have applications in various fields of chemistry.

Furthermore, the reactivity of the N-oxide group allows for a diverse range of functionalizations, including alkenylation, alkylation, arylation, amination, and amidation, often with high regioselectivity. researchgate.net These transformations convert simple quinoline N-oxides into highly functionalized quinoline derivatives that can be used as sophisticated building blocks for larger, more complex molecules. For instance, direct C2-H functionalization under metal-free conditions allows for the introduction of amine and alkyl groups, creating a library of 2-substituted quinolines. rsc.org

Rational Design and Synthesis of this compound Analogues as Chemical Probes and Tools for Mechanistic Studies

The rational design of analogues of specific compounds like this compound is a key strategy for developing chemical probes to investigate biological processes or elucidate reaction mechanisms. While specific research on the 6-hexyl-4-nitro analogue as a chemical probe is not extensively documented, the principles of its design can be inferred from studies on related nitroquinoline compounds.

The 4-nitro group, in particular, is a strong electron-withdrawing group that significantly influences the electronic properties of the quinoline ring. 4-Nitroquinoline (B1605747) 1-oxide (4-NQO) is a well-studied compound known for its ability to induce DNA damage, partly through the generation of reactive oxygen species (ROS). nih.gov The design of analogues would involve modifying the substituents on the quinoline core to tune these properties.

The 6-hexyl group : This long alkyl chain imparts significant lipophilicity to the molecule. In the context of a chemical probe, this modification could be designed to alter membrane permeability or to promote specific interactions with hydrophobic pockets in target macromolecules.

The 4-nitro group : This group is crucial for the redox activity of the molecule. Analogues could be synthesized with different electron-withdrawing or electron-donating groups at the 4-position to systematically study the effect of electronics on its reactivity or binding affinity.

The 1-oxide group : This functional group is essential for the characteristic reactivity of the compound class, acting as a directing group for C-H functionalization and participating in redox reactions. acs.org

By systematically varying these substituents, chemists can create a library of analogues. These compounds can then be used as tools to probe complex chemical or biological systems, helping to map binding sites or understand reaction pathways.

Investigation of Fundamental Chemical Processes Through Quinoline N-Oxide Chemistry (e.g., Redox Chemistry, Catalysis)

The unique electronic structure of quinoline N-oxides makes them excellent platforms for studying fundamental chemical processes.

Redox Chemistry : The N-oxide bond is relatively weak and can act as an oxygen donor in various reactions, making these compounds useful nucleophilic oxidants. thieme-connect.de The presence of a nitro group, as in this compound, adds another layer of redox complexity, allowing the molecule to participate in electron transfer processes. The electrocatalytic reduction of nitrogen oxides (NOx) is an area where understanding the redox behavior of such compounds is crucial for designing effective catalysts. rsc.org

Catalysis : Quinoline N-oxides are extensively used in the field of catalysis, particularly in C–H activation/functionalization reactions. researchgate.net The N-oxide group can act as a directing group, coordinating to a metal catalyst and positioning it to selectively activate a specific C–H bond, often at the C8 position. rsc.org For example, rhodium(III) complexes have been shown to catalyze the C8-alkylation of quinoline N-oxides. acs.org DFT studies have been employed to understand the mechanisms of these reactions and the factors controlling regioselectivity (e.g., C2 vs. C8 activation) with different palladium catalysts. rsc.org The N-oxide can also function as an internal oxidant in these catalytic cycles, enabling transformations without the need for external oxidizing agents. acs.org

Future Research Perspectives in Synthetic Innovation, Mechanistic Understanding, and Advanced Applications of Quinoline N-Oxides

The field of quinoline N-oxide chemistry continues to evolve, with significant potential for future discoveries.

Synthetic Innovation : Future synthetic methods are likely to focus on increasing efficiency, sustainability, and molecular complexity. This includes the development of novel catalytic systems for C-H functionalization, the use of environmentally friendly reaction conditions (e.g., visible-light photoredox catalysis), and the invention of new cascade reactions to build complex fused systems in a single step. mdpi.comrsc.org The ongoing development of metal-free protocols for functionalization represents a significant trend towards greener chemistry. beilstein-journals.org

Mechanistic Understanding : While significant progress has been made, a deeper mechanistic understanding of many quinoline N-oxide reactions is still needed. Advanced computational modeling, such as DFT studies, combined with detailed experimental investigations will be crucial for elucidating complex reaction pathways, understanding the origins of regioselectivity, and designing more efficient and selective catalysts. rsc.orgacs.org

Advanced Applications : The versatility of quinoline N-oxides as synthetic precursors will continue to be exploited in the creation of novel functional molecules. Research will likely expand into their use as building blocks for advanced materials with unique electronic or optical properties. Furthermore, the rational design of new quinoline N-oxide-based chemical probes will provide powerful tools for chemical biology and medicinal chemistry, helping to unravel complex biological processes. nih.gov

The continued exploration of the fundamental chemistry and synthetic applications of quinoline N-oxides promises to yield innovative solutions and tools for a wide range of scientific disciplines.

Q & A

Q. What techniques elucidate the interaction of 6-hexyl-4-nitroquinoline 1-oxide with DNA?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.